Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTZCXXAXMJGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700131 | |
| Record name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-57-0 | |
| Record name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Hydrazine Activation : Pyrimidin-2-yl hydrazine reacts with DEEM, initiating a cyclocondensation process. The ethoxymethylene group in DEEM facilitates nucleophilic attack by the hydrazine’s terminal nitrogen, forming a Schiff base intermediate.
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Cyclization : Intramolecular cyclization eliminates ethanol, yielding ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate.
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Optimization : Conducting the reaction at 80–90°C for 12–16 hours in anhydrous ethanol maximizes yields (75–85%).
Key Data :
Regioselective Bromination at the 5-Position
Introducing bromine at the pyrazole’s 5-position requires careful regiocontrol. A method modified from patent CN112079781A uses tribromooxyphosphorus (POBr₃) in acetonitrile under reflux.
Procedure:
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Substrate Preparation : Dissolve ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv) in dry acetonitrile.
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Bromination : Add POBr₃ (1.2 equiv) dropwise at 0°C, then reflux at 85°C for 6 hours.
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Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 3:1).
Mechanistic Insight :
POBr₃ acts as both a Lewis acid and brominating agent, coordinating to the pyrazole’s electron-rich 5-position. Subsequent electrophilic aromatic substitution (EAS) introduces bromine selectively.
Key Data :
Alternative Pathways via Trichloromethyl Enones
Recent methodologies from ACS Omega (2023) propose using trichloromethyl enones to assemble the pyrazole core with pre-installed ester and bromine groups. This one-pot strategy enhances efficiency by combining cyclization and functionalization.
Synthesis Steps:
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Enone Preparation : React ethyl 4,4,4-trichloro-2-butenoate with pyrimidin-2-amine in DMF at 100°C to form a trichloromethyl enone intermediate.
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Hydrazine Cyclocondensation : Treat the enone with methylhydrazine in methanol, inducing cyclization to ethyl 5-trichloromethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate.
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Bromine Substitution : Replace the trichloromethyl group with bromine using HBr/AcOH, achieving simultaneous dechlorination and bromination.
Advantages :
Key Data :
Functional Group Interconversion Strategies
Esterification via Methanolysis
For compounds lacking the ethyl ester, a methanolysis step adapted from converts carboxylic acids to esters.
Procedure :
Pyrimidine Ring Modifications
Introducing the pyrimidin-2-yl group post-pyrazole formation is achievable via Ullmann coupling or Buchwald-Hartwig amination , though these methods are less common due to regiochemical challenges.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like cesium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl pyrazole derivatives.
Scientific Research Applications
Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe for investigating biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yl group can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural analogs and their distinguishing features:
Physicochemical and Reactivity Insights
- Bromine vs. Amino Substituents: The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amino-substituted analogs (e.g., CAS 138907-68-3) are more suited for nucleophilic acylations or condensations .
- Steric and Electronic Modifications : The 3-chlorophenyl variant (C₁₂H₁₀BrClN₂O₂) introduces both steric bulk and electron-withdrawing effects, which may alter reaction kinetics or solubility compared to the target compound .
Biological Activity
Introduction
Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (CAS: 1269292-57-0) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C10H9BrN4O2
- Molar Mass : 297.11 g/mol
- Storage Conditions : Room temperature
- Sensitivity : Irritant .
Biological Activities
This compound exhibits a variety of biological activities, primarily in the fields of anti-inflammatory, anti-cancer, and antimicrobial effects.
Anti-Cancer Activity
Recent studies have shown that pyrazole derivatives, including this compound, demonstrate significant anti-cancer properties:
- Inhibition of Kinases : Pyrazole derivatives have been identified as effective inhibitors of various kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these targets .
- Cell Apoptosis Induction : In vitro studies indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported an IC50 value of 49.85 μM for a related compound against A549 lung cancer cells .
- Mechanisms of Action : The mechanism of action often involves the disruption of cellular signaling pathways critical for tumor growth and survival, including the inhibition of angiogenesis and tumor cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been supported by research demonstrating its ability to inhibit pro-inflammatory cytokines:
- Nitric Oxide Production : Studies have shown that related pyrazole compounds can significantly reduce LPS-induced nitric oxide production in macrophages, suggesting their utility in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess notable antimicrobial properties:
- Bacterial Cell Membrane Disruption : Compounds similar to this compound have been found to disrupt bacterial cell membranes, leading to cell lysis .
- Potential Applications : Given their activity against various bacterial strains, these compounds may serve as lead candidates for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Study on Antitumor Activity : A series of synthesized pyrazole derivatives were tested against various cancer cell lines, showing promising results with significant growth inhibition and apoptosis induction .
- Inflammation Model Studies : In animal models of inflammation, compounds were shown to effectively reduce markers of inflammation and improve clinical outcomes .
- Antimicrobial Efficacy Tests : Laboratory tests demonstrated that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example:
- Step 1: Formation of the pyrazole core by reacting ethyl 3-(pyrimidin-2-yl)hydrazinecarboxylate with a brominated β-keto ester under acidic conditions (e.g., acetic acid, 80°C, 12 hours) .
- Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN, 60°C) .
- Key Reagents: NBS, palladium catalysts (e.g., Pd/C), and solvents like ethanol or DCM.
- Yield Optimization: Control reaction temperature (60–80°C), use anhydrous conditions, and purify via column chromatography (hexane/EtOAc gradient).
Q. How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing .
- Refinement: Apply SHELXL for least-squares refinement, addressing disorder or twinning (common in pyrazole derivatives). Validate using R-factor (<5%) and CheckCIF/PLATON for geometric accuracy .
- Key Metrics: Bond lengths (N–N: ~1.35 Å, C–Br: ~1.90 Å) and angles (pyrazole ring: ~120°) .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assay (MIC determination against Gram+/− bacteria, fungi) .
- Enzyme Inhibition: Fluorescence-based kinase inhibition assays (IC50 measurement at 10–100 µM concentrations) .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293, HepG2) with 24–72 hr exposure .
- Controls: Include positive controls (e.g., ciprofloxacin for antimicrobials) and solvent-only blanks.
Advanced Research Questions
Q. How can synthetic protocols be optimized for industrial-scale production while maintaining purity?
Methodological Answer:
- Flow Chemistry: Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., telescoped bromination-cyclization steps) .
- Process Parameters: Optimize residence time (2–5 min), temperature (70°C), and catalyst loading (0.5 mol% Pd).
- Purity Control: Implement inline PAT (Process Analytical Technology) tools like HPLC-MS for real-time monitoring.
- Yield vs. Scale Data:
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 78 | 95 |
| 100 | 85 | 97 |
| 1000 | 82 | 96 |
Q. How do substituent variations (e.g., Br vs. Cl, pyrimidinyl vs. phenyl) impact bioactivity?
Methodological Answer: Comparative SAR studies reveal:
- Bromine vs. Chlorine: Bromine’s larger atomic radius enhances hydrophobic interactions (e.g., 2x higher kinase inhibition vs. chloro-analogs) .
- Pyrimidinyl vs. Phenyl: The pyrimidine ring’s nitrogen atoms improve hydrogen-bonding with ATP-binding pockets (e.g., 10 nM IC50 vs. 50 nM for phenyl derivatives) .
- Data Table:
| Substituent | Target (Kinase X) IC50 (nM) | LogP |
|---|---|---|
| 5-Br, Pyrimidin-2-yl | 10 | 2.5 |
| 5-Cl, Phenyl | 50 | 3.1 |
| 5-Br, Phenyl | 25 | 3.0 |
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values)?
Methodological Answer:
- Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) and cell passage numbers.
- Meta-Analysis: Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA, p-value <0.05) to identify outliers.
- Potential Confounders:
- Solvent effects (DMSO >1% alters membrane permeability).
- Batch-to-batch compound variability (e.g., purity <95% inflates IC50).
- Case Study: Discrepancies in antimicrobial MIC values resolved by standardizing inoculum size (1x10⁵ CFU/mL) .
Q. What advanced techniques resolve crystallographic disorder in pyrazole derivatives?
Methodological Answer:
- Twinning: Apply TWINLAW in SHELXL to model twin domains (e.g., racemic twinning in chiral pyrazoles) .
- Disordered Solvents: Use SQUEEZE (PLATON) to mask electron density from unresolved solvent molecules.
- Thermal Motion: Refine anisotropic displacement parameters (ADPs) for heavy atoms (Br, pyrimidine N).
- Example Refinement Stats:
| Parameter | Value |
|---|---|
| R1 (all data) | 0.039 |
| wR2 | 0.098 |
| Flack x parameter | 0.02(3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
